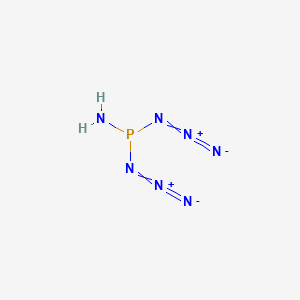
Phosphoramidous diazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoramidous diazide is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of both phosphoramidite and azide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphoramidous diazide can be synthesized through several methods, primarily involving the reaction of phosphoramidites with azide sources. One common approach is the reaction of a phosphoramidite with sodium azide or another azide salt in the presence of a suitable solvent such as acetonitrile or dimethyl sulfoxide. The reaction typically proceeds under mild conditions, often at room temperature, to yield the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: Phosphoramidous diazide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of primary amines.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Oxidation Reactions: The phosphoramidite group can be oxidized to form phosphoramidate derivatives.
Common Reagents and Conditions:
Substitution: Sodium azide or potassium azide in polar aprotic solvents like acetonitrile.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents such as hydrogen peroxide or iodine.
Major Products:
Substitution: Primary amines.
Reduction: Primary amines.
Oxidation: Phosphoramidate derivatives.
Scientific Research Applications
Phosphoramidous diazide has several scientific research applications:
Biology: Employed in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of phosphoramidous diazide involves its ability to participate in various chemical reactions due to the presence of both azide and phosphoramidite groups. The azide group acts as a nucleophile, facilitating substitution reactions, while the phosphoramidite group can undergo oxidation or other transformations. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile reagent in chemical synthesis.
Comparison with Similar Compounds
Phosphoramidous diazide can be compared with other similar compounds, such as:
Phosphoramidites: These compounds also contain the phosphoramidite group but lack the azide functionality, making them less versatile in certain reactions.
Organic Azides: These compounds contain the azide group but lack the phosphoramidite functionality, limiting their reactivity
Properties
CAS No. |
102479-79-8 |
|---|---|
Molecular Formula |
H2N7P |
Molecular Weight |
131.04 g/mol |
InChI |
InChI=1S/H2N7P/c1-4-6-8(3)7-5-2/h3H2 |
InChI Key |
ZBWVFZFOMZPBIE-UHFFFAOYSA-N |
Canonical SMILES |
NP(N=[N+]=[N-])N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















